molecular formula C15H12F4O2 B15291310 1-Methoxy-2-(1,1,2,2-tetrafluoro-2-phenylethoxy)benzene

1-Methoxy-2-(1,1,2,2-tetrafluoro-2-phenylethoxy)benzene

Cat. No.: B15291310
M. Wt: 300.25 g/mol
InChI Key: QEYNXXQPUXEJCD-UHFFFAOYSA-N
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Description

1-Methoxy-2-(1,1,2,2-tetrafluoro-2-phenylethoxy)benzene is a fluorinated aromatic ether characterized by a benzene ring substituted with a methoxy group (-OCH₃) at position 1 and a 1,1,2,2-tetrafluoro-2-phenylethoxy group (-O-CF₂-CF₂-C₆H₅) at position 2. The tetrafluoroethoxy-phenylethoxy substituent introduces significant fluorine content, enhancing thermal stability and lipophilicity compared to non-fluorinated analogs.

Properties

Molecular Formula

C15H12F4O2

Molecular Weight

300.25 g/mol

IUPAC Name

1-methoxy-2-(1,1,2,2-tetrafluoro-2-phenylethoxy)benzene

InChI

InChI=1S/C15H12F4O2/c1-20-12-9-5-6-10-13(12)21-15(18,19)14(16,17)11-7-3-2-4-8-11/h2-10H,1H3

InChI Key

QEYNXXQPUXEJCD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1OC(C(C2=CC=CC=C2)(F)F)(F)F

Origin of Product

United States

Chemical Reactions Analysis

1-Methoxy-2-(1,1,2,2-tetrafluoro-2-phenylethoxy)benzene undergoes various chemical reactions, including:

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Structural and Molecular Comparisons

Key structural differences among fluorinated aromatic ethers influence their physical and chemical properties. Below is a comparative analysis:

Compound Name Molecular Formula Substituents Fluorine Atoms Molecular Weight (g/mol) Key Properties/Applications Evidence Source
1-Methoxy-2-(1,1,2,2-tetrafluoro-2-phenylethoxy)benzene C₁₅H₁₂F₄O₂ -OCH₃, -O-CF₂-CF₂-C₆H₅ 4 300 (estimated) High lipophilicity, thermal stability (inferred)
4-(1,1,2,2-Tetrafluoroethoxy)toluene C₉H₈F₄O -CH₃, -O-CF₂-CF₂-H 4 224.16 Intermediate in fluorinated polymers
2-(1,1,2,2-Tetrafluoroethoxy)toluene C₉H₈F₄O -CH₃, -O-CF₂-CF₂-H 4 224.16 Similar to above
1-Bromo-4-(1,1,2,2-tetrafluoro-2-methoxyethyl)benzene C₉H₇BrF₄O -Br, -CH₂-CF₂-CF₂-OCH₃ 4 303.06 Halogenated fluorinated intermediate
1-Nitro-2-(2,2,2-trifluoroethoxy)benzene C₈H₆F₃NO₃ -NO₂, -O-CF₃ 3 233.13 Agrochemical precursor
Ethane, 1,1,2,2-tetrafluoro-1-(2-methoxyethoxy) C₅H₈O₂F₄ -OCH₂CH₂O-CF₂-CF₂ 4 176.11 Solvent or fluorinated additive

Key Observations:

  • Fluorine Content : The target compound and its analogs (e.g., ) contain 3–4 fluorine atoms, contributing to high electronegativity and chemical inertness.
  • Molecular Weight : The target compound’s larger aromatic system (C₁₅ vs. C₉ in toluene derivatives) increases molecular weight, likely reducing volatility compared to simpler fluorinated ethers .

Physicochemical Properties

  • Thermal Stability : Fluorinated ethers generally exhibit higher thermal stability due to strong C-F bonds. For example, Nafion® (a fluorinated polymer in ) demonstrates stability up to 270°C, suggesting similar resilience in the target compound .
  • Solubility : Increased fluorine content typically reduces polarity, enhancing solubility in organic solvents. The methoxy group in the target compound may slightly improve water solubility compared to fully fluorinated analogs (e.g., ’s nitro derivative) .
  • Reactivity : Electron-withdrawing fluorine atoms deactivate the benzene ring toward electrophilic substitution, directing reactivity to the ether oxygen or side chains .

Q & A

Q. Basic Characterization

  • ¹H/¹³C NMR : The methoxy group (-OCH₃) appears as a singlet near δ 3.8 ppm (¹H) and δ 55–60 ppm (¹³C). The tetrafluoro-phenylethoxy group shows splitting patterns due to coupling with fluorine nuclei (e.g., ¹⁹F-¹H coupling in aromatic regions) .
  • FT-IR : Strong C-F stretches (1000–1300 cm⁻¹) and aryl-O-C vibrations (~1250 cm⁻¹) confirm functional groups.
    Advanced Analysis :
  • 2D NMR (COSY, HSQC) : Resolves overlapping signals in the aromatic region, critical for identifying ortho/meta substitution patterns.
  • High-Resolution Mass Spectrometry (HRMS) : Detects isotopic patterns (e.g., chlorine or bromine impurities from incomplete fluorination) with ppm-level accuracy .

What mechanistic insights explain the reactivity of the tetrafluoro-phenylethoxy group in cross-coupling reactions?

Advanced Reaction Dynamics
The electron-withdrawing nature of the tetrafluoroethylene group activates the benzene ring toward electrophilic substitution but deactivates it toward nucleophilic attacks. Key considerations:

  • Electronic Effects : Fluorine atoms increase the electrophilicity of adjacent carbons, facilitating Suzuki-Miyaura coupling with boronic acids.
  • Steric Effects : Bulky substituents on the phenylethoxy group may hinder access to the reaction site, requiring tailored catalysts (e.g., Pd(PPh₃)₄ with bulky ligands) .
    Case Study : In Heck reactions, the tetrafluoro-phenylethoxy group stabilizes transition states via π-π interactions, as observed in kinetic studies .

How should researchers address contradictions in reported biological activity data for this compound?

Q. Data Reconciliation Strategies

  • Comparative Assays : Re-evaluate activity under standardized conditions (e.g., antifungal assays against Candida albicans with controlled inoculum size and incubation time) .
  • Structural Confirmation : Use X-ray crystallography to verify the absence of polymorphic forms or hydrate impurities, which may alter bioactivity .
  • Meta-Analysis : Cross-reference datasets from PubChem and EPA DSSTox to identify outliers or methodological biases .

What computational tools are recommended for predicting the environmental fate or toxicity of this fluorinated aromatic compound?

Q. Advanced Modeling Approaches

  • EPI Suite : Estimates biodegradation half-life and bioaccumulation potential based on logP values (predicted ~3.5 for this compound).
  • TOPKAT/QSAR : Predicts acute toxicity endpoints (e.g., LC50 for aquatic organisms) using fragment-based descriptors .
  • Molecular Dynamics (MD) : Simulates interactions with biological membranes, highlighting fluorine’s role in enhancing lipid permeability .

What safety protocols are critical for handling this compound in laboratory settings?

Q. Basic Safety Measures

  • Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and lab coats to prevent dermal contact. Fluorinated compounds may penetrate latex .
  • Ventilation : Perform reactions in fume hoods to avoid inhalation of volatile byproducts (e.g., HF gas during hydrolysis).
    Advanced Mitigation :
  • Spill Management : Neutralize acidic residues with calcium carbonate (CaCO₃) before disposal .
  • Emergency Procedures : Administer calcium gluconate gel immediately for HF exposure .

How does the substitution pattern influence the compound’s stability under acidic or basic conditions?

Q. Structure-Stability Relationships

  • Acidic Conditions : The methoxy group undergoes demethylation at pH < 2, forming a phenolic byproduct.
  • Basic Conditions : The tetrafluoro-phenylethoxy group is susceptible to hydrolysis above pH 10, releasing tetrafluoroethylene glycol derivatives.
    Kinetic Studies : Arrhenius plots reveal activation energies (~50 kJ/mol) for degradation, guiding storage conditions (e.g., pH 6–8 buffers at 4°C) .

What are the challenges in scaling up synthesis from milligram to gram quantities while maintaining enantiomeric purity?

Q. Process Chemistry Considerations

  • Catalyst Loading : Reduce Pd catalyst concentrations to <0.1 mol% to minimize metal contamination in final products.
  • Continuous Flow Systems : Enhance heat/mass transfer for exothermic fluorination steps, improving yield reproducibility .
    Quality Control :
  • Chiral HPLC : Monitors enantiomeric excess (ee) using cellulose-based columns (e.g., Chiralpak IC) .

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